

Potential off-target effects of FR139317

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Compound of Interest		
Compound Name:	FR139317	
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Technical Support Center: FR139317

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **FR139317**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FR139317?

FR139317 is a potent and highly selective competitive antagonist of the Endothelin-A (ETA) receptor.[1][2] It functions by binding to the ETA receptor and preventing the endogenous ligand, endothelin-1 (ET-1), from binding and activating downstream signaling pathways. This blockade inhibits physiological responses mediated by the ETA receptor, such as vasoconstriction and cell proliferation.[1][3]

Q2: I am observing an unexpected effect in my experiment. Could this be an off-target effect of **FR139317**?

While **FR139317** is known for its high selectivity for the ETA receptor over the ETB receptor, the possibility of off-target effects, though not prominently documented, should be considered, especially at high concentrations.[2][4] To investigate a potential off-target effect, consider the following troubleshooting steps:



- Concentration-Response Curve: Does the unexpected effect only occur at very high
 concentrations of FR139317? Off-target effects are often observed at concentrations
 significantly higher than the Ki or IC50 for the primary target.
- Use a Structurally Different ETA Antagonist: If a different, structurally unrelated ETA
 antagonist produces the same effect, it is more likely to be an on-target effect mediated by
 the ETA receptor.
- Control Experiments: In cell-based assays, use a cell line that does not express the ETA receptor. If the effect persists, it is likely an off-target effect.
- Receptor Binding Assays: To definitively identify off-target interactions, consider running a broad panel of receptor binding assays.

Q3: What is the selectivity profile of **FR139317** for the ETA receptor versus the ETB receptor?

FR139317 demonstrates a very high degree of selectivity for the ETA receptor.[2][4] The binding affinity for the ETA receptor is in the low nanomolar range, while its affinity for the ETB receptor is in the micromolar range, indicating a selectivity of several thousand-fold.[2][4]

Data Presentation

Table 1: Binding Affinity and Potency of FR139317



Parameter	Receptor/Tissue	Value	Reference
Ki	ETA (transfected CHO cells)	1 nM	[2]
Ki	ETB (transfected CHO cells)	7.3 μΜ	[2]
KD	ETA (human left ventricle)	1.20 ± 0.28 nM	[4]
KD	ETB (human left ventricle)	287 ± 93 μM	[4]
IC50	[125I]ET-1 binding (porcine aortic microsomes - primarily ETA)	0.53 nM	[1]
IC50	[125I]ET-1 binding (porcine kidney - primarily ETB)	4.7 μΜ	[1]
IC50	ET-1 induced [3H]thymidine incorporation (rat aortic smooth muscle cells)	4.1 nM	[1]
pA2	ET-1 induced contraction (isolated rabbit aorta)	7.2	[1]
pA2	ET-1 induced phosphatidylinositol hydrolysis (ETA- expressing CHO cells)	8.2	[2]
pA2	ET-1 induced arachidonic acid release (ETA- expressing CHO cells)	7.7	[2]



Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of **FR139317** for the ETA and ETB receptors.

- Membrane Preparation:
 - Culture Chinese Hamster Ovary (CHO) cells stably transfected to express either the human ETA or ETB receptor.
 - Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed to pellet the membranes.
 - Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, add the cell membranes (e.g., 20-50 μg of protein).
 - Add a fixed concentration of a radiolabeled endothelin ligand, such as [1251]ET-1.
 - Add increasing concentrations of unlabeled FR139317.
 - For non-specific binding determination, add a high concentration of unlabeled ET-1 to a set of wells.
 - Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Data Analysis:



- Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold buffer.
- Measure the radioactivity retained on the filters using a gamma counter.
- Subtract the non-specific binding from all measurements to obtain specific binding.
- Plot the percentage of specific binding against the log concentration of FR139317.
- Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where
 [L] is the concentration of the radioligand and KD is its dissociation constant.

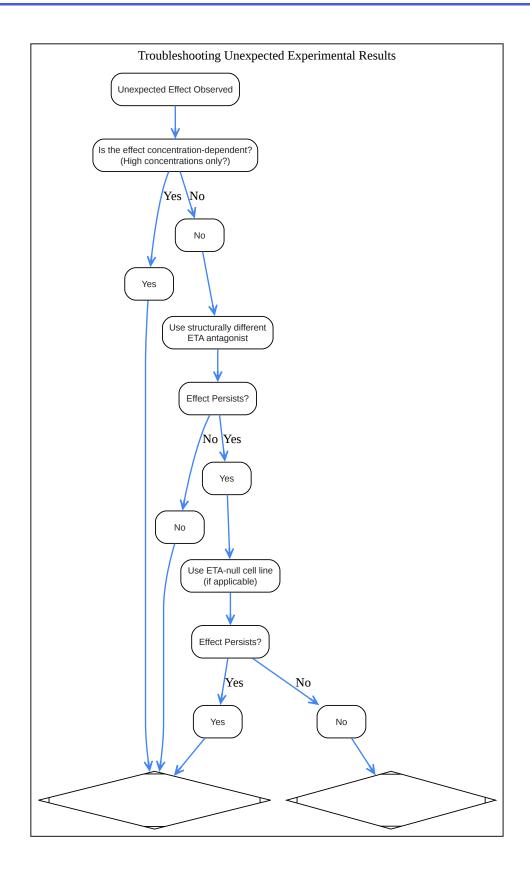
Visualizations



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Caption: On-target signaling pathway of **FR139317** at the ETA receptor.





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Caption: Logical workflow for troubleshooting potential off-target effects.



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